molecular formula C6H8O3 B1658257 6-Methoxy-2h-pyran-3(6h)-one CAS No. 60249-17-4

6-Methoxy-2h-pyran-3(6h)-one

Cat. No.: B1658257
CAS No.: 60249-17-4
M. Wt: 128.13 g/mol
InChI Key: AFMDMDCKEUYPDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-alkyl-3-hydroxy-4H-pyran-4-ones, such as pyromeconic acid, maltol, and ethyl maltol, from 2-alkyl-4,5-epoxy has been reported . This could potentially be a method for the synthesis of “6-Methoxy-2h-pyran-3(6h)-one”, although the exact details are not specified in the available data.

Scientific Research Applications

Spectral and Conformational Studies

6-Methoxy-2H-pyran-3(6H)-one and its derivatives have been extensively studied for their spectral properties and molecular conformations. Research by Chmielewski et al. (1982) investigated the 1H and 13C NMR spectra of various 2-methoxy-5,6-dihydro-2H-pyran derivatives, providing insights into their conformational behaviors based on HH and CH coupling constants (Chmielewski et al., 1982).

Antimicrobial Properties

The antimicrobial properties of this compound derivatives have been a subject of interest. Georgiadis et al. (1992) synthesized several derivatives and found that specific substituents enhance activity against gram-positive bacteria, indicating the potential for developing new antibacterial agents (Georgiadis et al., 1992).

Synthesis of

Aromatic CompoundsThe compound and its derivatives play a crucial role in the synthesis of various aromatic compounds. For instance, Torii et al. (1976) described the efficient synthesis of pyromeconic acid, maltol, and ethyl maltol from 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones. This synthesis involves an acid-catalyzed rearrangement, showcasing the compound's utility in producing valuable aromatic chemicals (Torii et al., 1976).

Chemical Synthesis and Characterization

Jilani (2007) reported a one-pot synthesis approach for 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, demonstrating an improved method for chemical transformations involving this compound derivatives. This highlights the compound's significance in facilitating efficient chemical synthesis (Jilani, 2007).

Role in Polymerization

Lee and Cho (1987) explored the ring-opening polymerization of various 2H-pyran derivatives, including 6-methoxy variants, to synthesize vinyl copolymers. Their study provides insight into the compound's application in creating new polymeric materials with unique properties (Lee & Cho, 1987).

Molecular Docking and Structural Analysis

Y. Sert et al. (2018) conducted molecular docking and structural analysis of compounds containing the 6-methoxy-2H-pyran-2-one moiety. This research demonstrates the compound's relevance in the development of novel molecules with potential pharmaceutical applications (Sert et al., 2018).

Properties

IUPAC Name

2-methoxy-2H-pyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMDMDCKEUYPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=CC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515095
Record name 6-Methoxy-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60249-17-4
Record name 6-Methoxy-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-Methoxy-2H-pyran-3(6H)-one a valuable starting material in organic synthesis?

A1: this compound possesses a unique structure featuring both an enone system and a reactive methoxy group. [] This allows for diverse chemical transformations. For instance, it can undergo electrophilic attack at the C-2 position, participate in Diels-Alder reactions as a diene, and the methoxy group can be easily modified or removed. [] This versatility makes it a valuable precursor for synthesizing various heterocyclic compounds.

Q2: Can you provide specific examples of how this compound has been used to synthesize other compounds?

A2: Absolutely. One example is the synthesis of pyranoquinolines, -quinazolines, and -benzodiazepines, important classes of heterocyclic compounds with diverse biological activities. [] Another example involves utilizing this compound to prepare maltol, ethylmaltol, and pyromeconic acid. This synthesis involves epoxidation of this compound followed by an acid-catalyzed rearrangement. []

Q3: The provided research mentions the synthesis of Mannich bases from this compound. What makes this reaction significant?

A3: The Mannich reaction is a classic method for forming carbon-carbon bonds, creating compounds with an aminoalkyl group. In this case, reacting this compound with morpholine and formalin yields 4-morpholinomethyl-2H-pyran-3(6H)-ones. [] These resulting compounds can be further derivatized, expanding the chemical space accessible from this compound.

Q4: Are there any studies exploring the structure-activity relationships of compounds derived from this compound?

A4: Yes, some studies have investigated the antimicrobial properties of 2H-pyran-3(6H)-one derivatives. For example, research has shown that phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl substituents at the C-2 position enhance activity against gram-positive bacteria. [] These findings highlight the potential of modifying this compound to create compounds with tailored biological activities.

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